molecular formula C17H19N7O3 B2387603 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1797219-29-4

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2387603
CAS No.: 1797219-29-4
M. Wt: 369.385
InChI Key: SWCNULBDHUCKPK-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a high-purity chemical compound intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. The specific mechanism of action, biological activity, and research applications for this novel compound are areas of active investigation. Researchers are exploring its potential utility based on its molecular structure, which features a 3-cyanopyrazine moiety and a 5-methylisoxazole group linked by an oxalamide bridge. These structural components are found in compounds studied for various pharmacological activities. Further experimental data is required to fully characterize its properties and research value. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and composition.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-11-8-14(23-27-11)22-17(26)16(25)21-10-12-2-6-24(7-3-12)15-13(9-18)19-4-5-20-15/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCNULBDHUCKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 366.42 g/mol. Its structure features a piperidine moiety, which is known for its biological activity, and an oxalamide core that enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC19H22N6O2
Molecular Weight366.42 g/mol
CAS Number1797219-33-0

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Intermediates : The synthesis begins with the preparation of 3-cyanopyrazine, which can be synthesized from pyrazine through a cyanation reaction.
  • Formation of Piperidine Derivative : The 3-cyanopyrazine is reacted with a suitable piperidine derivative to form the piperidine intermediate.
  • Coupling Reaction : The piperidine intermediate is then coupled with an oxalamide derivative under specific conditions to yield the final product.

These steps are optimized for high yield and purity, often utilizing automated reactors for industrial production.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or modulator, influencing various biological pathways. The exact targets and pathways are under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting neurological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through apoptosis induction in cancer cells.
  • Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Investigations into neuroprotective properties indicate potential benefits in neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of related compounds:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxalamides and found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, suggesting a pathway for further development into anticancer agents.

Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters highlighted the neuroprotective effects of piperidine derivatives, indicating that modifications to the piperidine structure could enhance neuroprotection against oxidative stress.

Study 3: Antimicrobial Efficacy

A recent investigation demonstrated that compounds containing the isoxazole ring showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, paving the way for potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Compound Name / ID Key Substituents Heterocycles Notable Features
Target Compound 3-Cyanopyrazine, 5-Methylisoxazole Pyrazine, Isoxazole Unique cyanopyrazine for electronic modulation; isoxazole for stability
Compound 13 () Acetylpiperidine, 5-(2-Hydroxyethyl)-4-methylthiazole Thiazole, Piperidine Hydroxyethyl group enhances solubility; acetylated piperidine may reduce metabolic lability
Compound 8 () 4-Chlorophenyl, Piperidine Thiazole, Piperidine Chlorophenyl group for hydrophobic interactions; HCl salt improves crystallinity
S336 () 2,4-Dimethoxybenzyl, 2-(Pyridin-2-yl)ethyl Pyridine Methoxy groups enhance flavor potency; pyridine aids in receptor binding
GMC-3 () 4-Chlorophenyl, Isoindoline-1,3-dione Isoindoline Halogenated aryl group for antimicrobial activity; cyclic imide for rigidity

Key Observations :

  • The target compound’s 3-cyanopyrazine distinguishes it from analogs with thiazole (Compounds 8–11, 13–15) or pyridine (S336) heterocycles. Cyanopyrazine may improve target affinity via π-π stacking or hydrogen bonding .

Key Observations :

  • Metabolic Stability : Unlike S336, which resists amide hydrolysis in hepatocytes , the target compound’s isoxazole may further hinder enzymatic degradation, extending half-life.

Antiviral Activity (–2):

  • Compounds 8–15 inhibit HIV entry via CD4-binding site interactions. Their hydroxyethyl-thiazole groups are critical for binding, whereas the target compound’s isoxazole may alter target specificity .
  • The 4-chlorophenyl group in –2 compounds enhances hydrophobic interactions with viral proteins, absent in the target compound .

Antimicrobial Activity ():

  • GMC-3’s 4-chlorophenyl and isoindoline groups show efficacy against pathogens. The target compound’s isoxazole could similarly disrupt microbial membranes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including (1) preparation of the piperidine-cyanopyrazine intermediate via palladium-catalyzed cross-coupling, (2) functionalization of the piperidine nitrogen, and (3) oxalamide coupling using activated oxalyl derivatives (e.g., oxalyl chloride) with the 5-methylisoxazole amine. Key optimizations include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cyanopyrazine coupling .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
  • Temperature Control : Maintaining 60–80°C during amide bond formation to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediate isolation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine methyl linkage, isoxazole protons) .
  • High-Resolution Mass Spectrometry (HR-MS) : For exact mass validation, particularly to distinguish between cyanopyrazine and isoxazole fragments .
  • Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and nitrile peaks (~2200 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological assays) .

Q. How can researchers design initial biological assays to evaluate target engagement?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays if targeting kinases or proteases; adjust substrate concentrations based on Km values .
  • Cellular Uptake Studies : Incubate with HEK293 or HeLa cells, followed by LC-MS quantification to assess membrane permeability .
  • Negative Controls : Include structurally analogous compounds lacking the cyanopyrazine or isoxazole moieties to confirm specificity .

Advanced Research Questions

Q. How can hydrolytic stability of the amide bonds be investigated under varying pH conditions, and what are the implications for biological activity?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HR-MS .
  • Implications : Instability at acidic pH (e.g., gastric environment) may necessitate prodrug strategies, while neutral/basic pH stability supports intravenous administration .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in targeting GABAA α5 receptors?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration .
  • Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubations and compare to in vitro activity .
  • Receptor Occupancy Studies : Use PET tracers (e.g., [¹¹C]flumazenil) in rodent models to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets while minimizing off-target effects?

  • Methodological Answer :

  • Fragment Replacement : Synthesize derivatives with modified cyanopyrazine (e.g., pyridine substitution) or isoxazole (e.g., methyl-to-ethyl) groups .
  • Kinase Panel Screening : Test against a 50-kinase panel (e.g., Eurofins) to identify selectivity cliffs; use IC₅₀ ratios to prioritize candidates .
  • Molecular Dynamics Simulations : Model binding poses to predict steric/electronic clashes with off-target kinases (e.g., EGFR, Src) .

Q. What experimental approaches validate the compound’s three-dimensional conformation and intermolecular interactions?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes; use synchrotron radiation for high-resolution data .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to assess interaction strength with biological targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine binding models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Re-test the compound using identical buffer conditions (e.g., ATP concentration for kinase assays) and cell lines .
  • Allosteric vs. Orthosteric Effects : Perform competition assays with known orthosteric inhibitors to rule out allosteric modulation .
  • Data Normalization : Use Z-factor validation to ensure assay robustness and minimize plate-to-plate variability .

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